A Technical Guide to the Structure Elucidation of (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic Acid
A Technical Guide to the Structure Elucidation of (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid, a key chiral intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors such as Perindopril and Trandolapril. The precise stereochemistry of this bicyclic amino acid is critical for its function in the final active pharmaceutical ingredient. This document details the spectroscopic data and methodologies used to confirm its structure.
Spectroscopic Data Analysis
Table 1: ¹H NMR Spectroscopic Data
The ¹H NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule. The data was recorded on a 400 MHz spectrometer in Deuterium Oxide (D₂O).
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Proposed Assignment |
| 4.38 | m | 1H | H-2 |
| 3.72 | m | 1H | H-7a |
| 2.23–2.36 | m | 2H | H-3, H-3a |
| 2.02–2.15 | m | 1H | H-7 |
| 1.72–1.82 | m | 1H | H-7 |
| 1.54–1.70 | m | 2H | H-4, H-6 |
| 1.20–1.51 | m | 5H | H-4, H-5, H-6 |
Table 2: ¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum identifies the number of chemically distinct carbon atoms and their electronic environments. The data was recorded on a 100 MHz spectrometer in Deuterium Oxide (D₂O).
| Chemical Shift (δ) ppm | Proposed Assignment |
| 172.76 | C=O (Carboxylic Acid) |
| 59.94 | C-2 |
| 57.61 | C-7a |
| 36.33 | C-3a |
| 32.44 | C-3 |
| 24.72 | C-7 |
| 23.95 | C-4 |
| 21.01 | C-6 |
| 20.51 | C-5 |
Table 3: High-Resolution Mass Spectrometry (HRMS) Data
High-resolution mass spectrometry provides an extremely accurate mass measurement, which is used to determine the elemental composition of the molecule.
| Ion | Calculated m/z | Found m/z |
| [M - Cl]⁺ | 170.1176 | 170.1177 |
Experimental Protocols
Synthesis of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid
A common method for the synthesis of the target molecule is the hydrogenation of (S)-indoline-2-carboxylic acid.[1]
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Hydrogenation: A solution of (S)-indoline-2-carboxylic acid (3.0 g, 18.38 mmol) in acetic acid (60 mL) is hydrogenated at 60 °C in the presence of Platinum(IV) oxide (PtO₂) (300 mg).
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Reaction Monitoring: The reaction is allowed to proceed for 24 hours.
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Work-up: The catalyst is removed by filtration and washed with acetic acid. The solvent is then evaporated to dryness.
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Crystallization: The resulting residue is crystallized from ethanol to yield pure (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid as a white solid.
NMR Spectroscopy
While detailed acquisition parameters are not available, a general protocol for obtaining similar NMR data would be as follows:
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Sample Preparation: A sample of the hydrochloride salt of the compound is dissolved in Deuterium Oxide (D₂O).
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Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a 400 MHz NMR spectrometer. For unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be performed.
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COSY: To establish proton-proton couplings and identify adjacent protons.
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HSQC: To correlate directly bonded proton and carbon atoms.
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HMBC: To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular skeleton.
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Mass Spectrometry
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Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or water, at a low concentration.
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Data Acquisition: The sample solution is introduced into an electrospray ionization (ESI) source of a high-resolution mass spectrometer. The data is acquired in positive ion mode to observe the protonated molecule [M+H]⁺ or other adducts. For the hydrochloride salt, the cation [M-Cl]⁺ is observed. Fragmentation data (MS/MS) would typically be acquired to further confirm the structure by analyzing the fragmentation pattern.
Visualization of the Structure Elucidation Workflow
The following diagram illustrates the logical workflow for the structure elucidation of (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid, integrating various analytical techniques.
Caption: Workflow for the structure elucidation of (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid.
Conclusion
The structural elucidation of (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid relies on a synergistic application of modern spectroscopic techniques. While a complete dataset including 2D NMR and fragmentation mass spectrometry is not fully available in public literature, the provided ¹H NMR, ¹³C NMR, and HRMS data strongly support the assigned structure. For drug development and quality control purposes, a full suite of spectroscopic analyses, as outlined in the experimental protocols, is essential for unambiguous structure confirmation and stereochemical assignment.
